![molecular formula C18H14S2 B13700235 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne is an organic compound characterized by the presence of two phenyl rings substituted with methylthio groups at the para positions, connected by a butadiyne linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne typically involves the coupling of 4-(methylthio)phenylacetylene derivatives. One common method is the oxidative coupling of 4-(methylthio)phenylacetylene using a palladium catalyst under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an oxidant, such as copper(II) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification methods, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in various chemical reactions, such as oxidation and substitution, which can modify the compound’s properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Similar structure but lacks the methylthio groups.
Bis(4-methylthio)phenyl)amine: Contains methylthio groups but has a different core structure.
1,4-Bis(methylthio)benzene: Similar functional groups but lacks the butadiyne linker.
Uniqueness
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne is unique due to the combination of its methylthio-substituted phenyl rings and the butadiyne linker. This combination imparts distinct electronic properties and reactivity, making it valuable for applications in materials science and organic electronics .
Properties
Molecular Formula |
C18H14S2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-methylsulfanyl-4-[4-(4-methylsulfanylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C18H14S2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h7-14H,1-2H3 |
InChI Key |
NCFVBTNHTIBGLD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


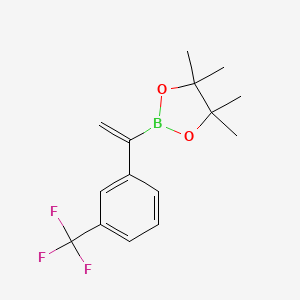
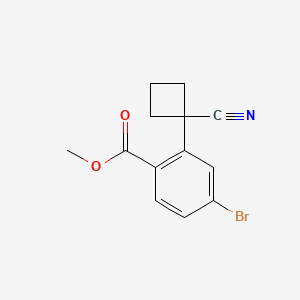
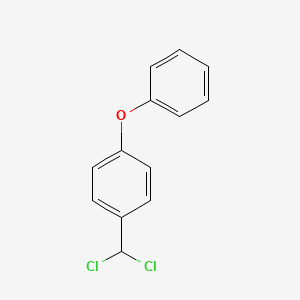
![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)
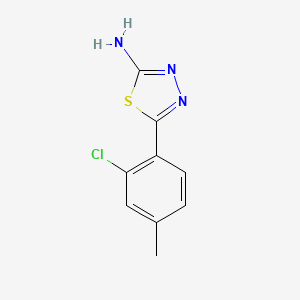
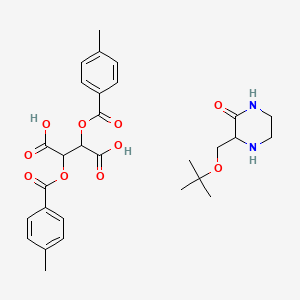
![4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13700188.png)

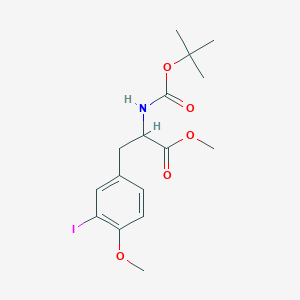
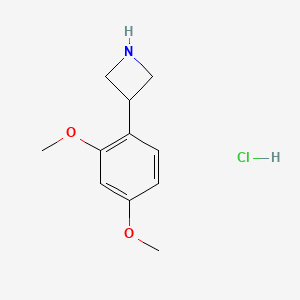
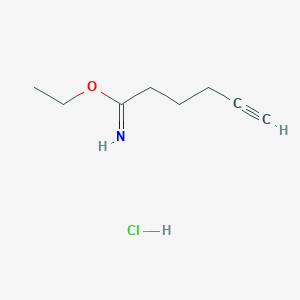

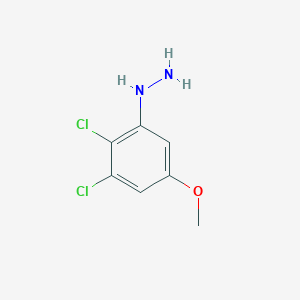
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
